DL-N-Fmoc-3-pyrazol-1-YL-alanine is a synthetic amino acid derivative notable for its structural complexity and potential applications in medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during chemical reactions. The incorporation of a pyrazole moiety introduces unique properties that may enhance biological activity, making it a subject of interest in drug development.
DL-N-Fmoc-3-pyrazol-1-YL-alanine can be synthesized through various chemical pathways, often involving the modification of existing amino acids or the use of specific reagents to introduce the pyrazole group. The compound is available from several chemical suppliers and has been referenced in scientific literature for its potential applications in pharmacology and biochemistry.
This compound is classified as an amino acid derivative due to its structure, which includes both an amino group and a carboxylic acid group, characteristic of amino acids. Additionally, the presence of the Fmoc group categorizes it as a protected amino acid, commonly used in peptide synthesis protocols.
The synthesis of DL-N-Fmoc-3-pyrazol-1-YL-alanine typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of DL-N-Fmoc-3-pyrazol-1-YL-alanine.
DL-N-Fmoc-3-pyrazol-1-YL-alanine has a complex molecular structure characterized by:
The molecular formula for DL-N-Fmoc-3-pyrazol-1-YL-alanine is CHNO, indicating a relatively complex structure with multiple functional groups.
DL-N-Fmoc-3-pyrazol-1-YL-alanine can participate in various chemical reactions typical for amino acids and their derivatives:
The reactivity of DL-N-Fmoc-3-pyrazol-1-YL-alanine is influenced by the stability of the Fmoc group and the electronic properties of the pyrazole ring, which can affect reaction rates and mechanisms.
The mechanism of action for compounds like DL-N-Fmoc-3-pyrazol-1-YL-alanine often involves interactions with biological targets such as enzymes or receptors. The presence of the pyrazole moiety may enhance binding affinity or selectivity for specific targets, potentially leading to therapeutic effects.
Research into similar compounds has shown that modifications to the amino acid structure can significantly impact pharmacodynamics and pharmacokinetics, suggesting that DL-N-Fmoc-3-pyrazol-1-YL-alanine could exhibit unique biological activities worthy of further investigation.
DL-N-Fmoc-3-pyrazol-1-YL-alanine typically appears as a white to off-white solid. Its solubility profile varies based on solvent choice, with polar solvents generally enhancing solubility due to hydrogen bonding interactions.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are useful for assessing thermal stability.
DL-N-Fmoc-3-pyrazol-1-YL-alanine has potential applications in several scientific fields:
The synthesis of DL-N-Fmoc-3-pyrazol-1-yl-alanine (CAS 304868-81-3), a non-proteinogenic amino acid building block with significant applications in peptide-based drug discovery, presents multifaceted chemical challenges. Characterized by the molecular formula C₂₁H₁₉N₃O₄ and typically supplied as a lyophilized powder, this compound integrates a pyrazole heterocycle with alanine's α-carbon framework, protected at the amine by a fluorenylmethyloxycarbonyl (Fmoc) group [1] [5]. Its structural complexity necessitates precise control over three key aspects: pyrazole ring formation, Fmoc protection efficiency, and racemization management during DL-configuration synthesis. This section delineates advanced synthetic methodologies addressing these challenges.
The regioselective construction of the pyrazole ring attached to the alanine backbone represents the foundational step in synthesizing this compound. Traditional pyrazole syntheses rely on cyclocondensation between 1,3-dielectrophiles (C3-building blocks) and hydrazines (N2-building blocks), but achieving the desired 1-pyrazol-1-yl regioisomer exclusively demands strategic optimization [4] [6].
Multicomponent Reaction (MCR) Approaches: Modern synthetic routes leverage in situ generation of 1,3-dicarbonyl equivalents followed by cyclocondensation, circumventing isolation of unstable intermediates. Shen et al. demonstrated that SmCl₃-catalyzed acylation of β-ketoesters efficiently forms 1,3-dicarbonyl intermediates, which undergo cyclization with hydrazines to yield 3,4,5-substituted pyrazoles [4]. For β-pyrazolyl alanine precursors, O-acetylserine (OAS) serves as an optimal electrophilic β-carbon source. A breakthrough involves using immobilized O-acetylserine sulfhydrylase (OASS) as a recyclable nanobiocatalyst. This enzyme catalyzes the β-replacement reaction between OAS and pyrazole, forming β-pyrazol-1-yl-L-alanine with high regioselectivity:
"O-Acetylserine sulfhydrylase (OASS) was immobilized... catalyzed the conversion of O-acetyl-L-serine (OAS) with pyrazole to β-pyrazol-1-yl-L-alanine (β-PA)" [2].
Immobilization on Ni-NTA functionalized magnetic nanoparticles (MNPs) yielded His-CysK-MNPs (85 nm) with high enzyme loading (150 mg protein/g MNPs) and retention of full catalytic activity (2.3 U mg⁻¹ protein). Crucially, pretreatment with 50 mM β-PA enhanced stability, enabling 20 reaction cycles with 60% overall conversion and 62% productivity retention in the final cycle [2]. This biocatalytic method offers exceptional regiocontrol under mild conditions, avoiding the complex mixtures often encountered in chemical cyclocondensations of unsymmetrical hydrazines or dicarbonyls.
Optimization of Cyclocondensation Parameters: Chemical synthesis routes face regioisomeric contamination when employing monosubstituted hydrazines. Flow chemistry techniques mitigate this by ensuring rapid mixing and precise temperature control. Das et al. achieved 62–82% yields and 95:5 to 98:2 regioselectivity for pyrazoles using vinylidene keto ester intermediates and hydrazines under continuous flow conditions [7]. Key advantages included:
Table 1: Comparative Analysis of Pyrazole Ring Formation Methods for β-Pyrazolyl Alanine Precursors
Method | Catalyst/Reactor | Regioselectivity | Yield (%) | Recyclability | Key Advantage |
---|---|---|---|---|---|
Enzymatic β-Replacement | His-CysK-MNPs (OASS) | >99% (1-position) | 60% (20 cycles) | 62% retention (cycle 20) | Atom-economical, aqueous conditions |
SmCl₃-Catalyzed MCR | SmCl₃ in batch | 90:10 to 95:5 | 70-85 | Not applicable | Broad substrate scope |
Flow Cyclocondensation | Microreactor | 95:5 to 98:2 | 62-82 | Continuous operation | Precise T control, fast mixing |
Introducing the Fmoc group onto β-pyrazol-1-yl-alanine protects the α-amino group during solid-phase peptide synthesis (SPPS). This transformation involves nucleophilic attack by the amino group on Fmoc-Cl (9-fluorenylmethyl chloroformate), forming a stable carbamate linkage. The electron-rich pyrazole ring introduces unique steric and electronic considerations impacting protection efficiency and carbamate stability [1] [3].
Mechanism and Kinetics: The protection follows a bimolecular nucleophilic substitution (SN2) mechanism. Pyrazole’s electron-donating properties slightly enhance the nucleophilicity of the adjacent α-amino group, potentially accelerating Fmoc incorporation. However, its bulkiness can hinder reagent access, necessitating optimization:
Orthogonality and Stability: The Fmoc group’s stability under basic conditions (e.g., piperidine/DMF deprotection in SPPS) relies on the resonance stabilization provided by the fluorene moiety. However, the pyrazole ring’s potential nucleophilicity poses risks of intramolecular attack on the carbamate carbonyl. Studies confirm stability when stored at -20°C but note sensitivity to repeated freeze-thaw cycles and acidic conditions, which can cleave the Fmoc group or protonate the pyrazole nitrogen, altering electronic properties [1] [5]. Storage as a lyophilized powder at -20°C to -80°C ensures 6-month stability, while solutions in DMF remain stable for one week at 4°C [1].
Table 2: Impact of Reaction Parameters on Fmoc Protection Efficiency of 3-Pyrazol-1-yl-alanine
Parameter | Optimal Condition | Deviation Effect | Mechanistic Rationale |
---|---|---|---|
Solvent | Anhydrous DMF | Reduced yield in THF; degradation in alcohols | Polarity aids ionization; aproticity prevents hydrolysis |
Base | 2.5 eq DIEA | Incomplete reaction with weaker bases (pyridine); racemization with strong bases (DBU) | Efficient HCl scavenging without epimerization |
Temperature | 0–5°C | O-Fmoc byproduct >10% at 25°C; decomposition at >40°C | Suppresses carboxylate nucleophilicity and carbamate degradation |
Reaction Time | 30–45 minutes | Diminished yield <20 min; decomposition >2 h | Balance between complete conversion and side reactions |
Synthesizing the DL-racemate of Fmoc-3-(pyrazol-1-yl)-alanine requires meticulous control to prevent epimerization at the α-carbon. Racemization occurs via base-catalyzed deprotonation, forming a planar carbanion that reprotonates stereorandomly. The electron-withdrawing pyrazole ring marginally increases the acidity of the α-proton, exacerbating this risk during Fmoc protection or peptide coupling [3] [5].
Solvent Influence on Racemization: Solvent polarity and hydrogen-bonding capacity critically modulate racemization kinetics:
Catalytic and Additive Strategies: Acetic acid plays a dual role in racemization control. During resin loading of aliphatic amino acids (a step analogous to handling 3-pyrazolyl-alanine derivatives), glacial acetic acid enhances solubility without epimerization, unlike dichloromethane or THF [3]. Furthermore, uranium-based coupling reagents (HCTU, HATU) outperform carbodiimides (DCC, DIC) by forming less basic reaction mixtures. When synthesizing macrocyclic peptides containing non-natural amino acids, HCTU enabled cyclization with <2% racemization versus >15% with DIC [3].
Continuous Flow Advantages: Flow chemistry platforms significantly suppress racemization through:
Table 3: Racemization Suppression Strategies During DL-N-Fmoc-3-pyrazol-1-yl-alanine Synthesis
Factor | High-Risk Condition | Low-Risk Condition | Racemization Reduction Mechanism |
---|---|---|---|
Solvent | DMF with >1 eq DIEA | DMF with HOBt/DIPEA (1:0.9) | HOBt forms less enolizable active ester |
Catalyst | DMAP (>0.1 eq) | HCTU/HOBt | Lower pKa of uronium intermediate reduces deprotonation |
Temperature | >25°C | 0–10°C | Slows enolization kinetics |
Reaction Time | >2 hours | <30 minutes (flow chemistry) | Limits exposure to basic environment |
Additives | None | 0.5 M AcOH co-solvent | Protonates enolate intermediate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7